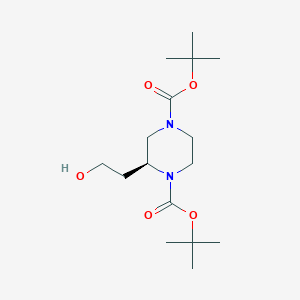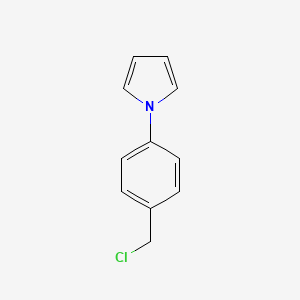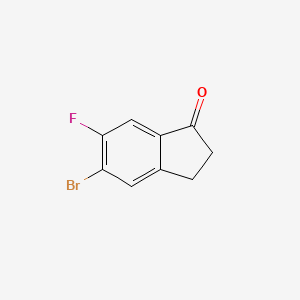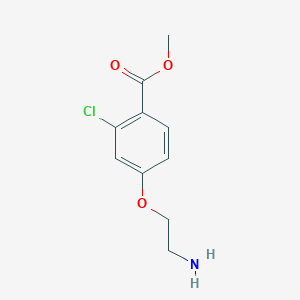
1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine
Vue d'ensemble
Description
1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine is a chemical compound with the molecular formula C₁₀H₁₀BrF₂NO₂S and a molecular weight of 326.16 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a 4-bromo-2,5-difluorophenylsulfonyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-difluorobenzene and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a sulfonylation reaction where the sulfonyl group is introduced to the aromatic ring.
Catalysts and Reagents: Common reagents include sulfonyl chlorides and bases such as triethylamine. Catalysts like palladium may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfonyl group.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products depend on the specific reaction conditions but often include substituted pyrrolidines and modified sulfonyl derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds like this compound, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities.
Uniqueness: The presence of both bromine and fluorine atoms in the phenyl ring, along with the sulfonyl group, gives this compound unique chemical properties and reactivity.
Propriétés
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO2S/c11-7-5-9(13)10(6-8(7)12)17(15,16)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTWCMUCCKGNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)

![1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone](/img/structure/B1404306.png)



![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)


